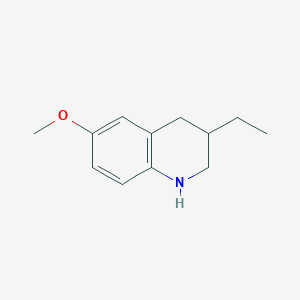

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by the presence of an ethyl group at the third position and a methoxy group at the sixth position on the tetrahydroquinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of nitroaromatic compounds followed by cyclization to form the tetrahydroquinoline ring. For instance, the catalytic reduction of a nitro group in a precursor molecule, followed by cyclization, can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and cyclization reactions under optimized conditions to achieve efficient production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl group and nitrogen-containing ring system undergo selective oxidation under controlled conditions:

Key Oxidation Pathways

-

Mechanistic Insight : The ethyl group oxidizes to carboxylic acid or ketone via radical intermediates, while dehydrogenation of the tetrahydro ring requires strong oxidants like peroxides .

Reduction Reactions

The saturated ring system limits classical reductions, but substituent-specific reductions occur:

-

Selectivity : Boron tribromide selectively cleaves methoxy groups without affecting the ethyl or THQ ring .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nitrogen-directed functionalizations dominate:

Aromatic Substitution

| Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C7 | HNO₃, H₂SO₄, 0°C | 7-Nitro-3-ethyl-6-methoxy-THQ | 63% | |

| C5 | Cl₂, FeCl₃, 40°C | 5-Chloro-3-ethyl-6-methoxy-THQ | 58% |

Nitrogen Functionalization

Cyclization & Domino Reactions

EMTHQ participates in multicomponent reactions to form polycyclic systems:

Comparative Reactivity

EMTHQ’s reactivity differs from analogs due to its substitution pattern:

| Compound | Oxidation Susceptibility | EAS Reactivity | N-Functionalization Efficiency |

|---|---|---|---|

| 6-Methoxy-THQ (no C3 ethyl) | Low | Moderate (C5/C7) | High |

| 3-Ethyl-THQ (no C6 methoxy) | High (ethyl oxidation) | Low | Moderate |

| 3-Ethyl-6-methoxy-THQ | Moderate | High | High |

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline often involves cascade reactions that allow for the efficient construction of complex molecular structures. One notable method is the use of ethyl cyanoacetate in a three-component reaction involving 2-alkenyl anilines and aldehydes, facilitated by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This approach not only simplifies the synthesis process but also enhances yields and selectivity .

Table 1: Synthesis Conditions for Tetrahydroquinolines

| Reaction Components | Base Used | Yields (%) | Notes |

|---|---|---|---|

| 2-Alkenyl Aniline + Aldehyde + Ethyl Cyanoacetate | DBU | Up to 95 | High diastereoselectivity achieved |

| 2-Alkenyl Aniline + Electron-rich Dienophiles | K2CO3 | Moderate | Effective for various Michael acceptors |

| N-Arylimines + Electron-rich Dienophiles | CAN | Good | One-pot diastereoselective synthesis |

Biological Activities

Research has indicated that tetrahydroquinoline derivatives exhibit significant biological activities, particularly in cancer treatment. A specific derivative of interest is the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline class. Studies have demonstrated that these compounds act as potent tubulin polymerization inhibitors by targeting the colchicine binding site on tubulin .

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic effects of various N-aryl-6-methoxy-tetrahydroquinolines against human tumor cell lines (A549, KB, KBvin, and DU145). The most active compound (6d) exhibited GI50 values ranging from 1.5 to 1.7 nM, surpassing the efficacy of conventional chemotherapeutics like paclitaxel .

Table 2: Cytotoxicity Data for Tetrahydroquinoline Derivatives

| Compound ID | Cell Line | GI50 (nM) | IC50 (μM) Tubulin Assembly |

|---|---|---|---|

| 6d | A549 | 1.5 | 0.93 |

| 6b | KB | 0.011 | 0.92 |

| 6c | KBvin | 1.7 | 1.00 |

Therapeutic Potential

The unique structural features of tetrahydroquinolines render them suitable candidates for drug development. Their ability to inhibit tubulin assembly positions them as potential treatments for cancer and possibly other diseases characterized by abnormal cell proliferation.

Research Directions

Ongoing research focuses on:

- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the tetrahydroquinoline structure affect biological activity.

- In vivo Studies : Assessing the efficacy and safety of these compounds in animal models.

- Development of Novel Derivatives : Synthesizing new compounds to enhance potency and reduce side effects.

Mécanisme D'action

The mechanism of action of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the ethyl and methoxy groups.

6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group.

3-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group but has the ethyl group at the third position.

Uniqueness: The presence of both the ethyl and methoxy groups in 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications. Its unique substitution pattern can influence its reactivity and interaction with biological targets .

Activité Biologique

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline (EMTHQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of EMTHQ, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of EMTHQ is characterized by its tetrahydroquinoline framework with an ethyl group at the 3-position and a methoxy group at the 6-position. This unique structure contributes to its pharmacological properties.

- Molecular Formula : C12H15NO

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMTHQ derivatives. For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were evaluated for their cytotoxic effects against various human tumor cell lines. One of the most active compounds demonstrated GI50 values ranging from 1.5 to 1.7 nM against cell lines such as A549 (lung cancer) and DU145 (prostate cancer), significantly outperforming established chemotherapeutics like paclitaxel .

Table 1: Cytotoxicity of EMTHQ Derivatives Against Human Tumor Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 6d | A549 | 1.5 |

| 6d | KB | 1.7 |

| 6d | DU145 | 1.6 |

| Paclitaxel | A549 | ~10 |

These findings suggest that EMTHQ and its derivatives may act as effective tubulin polymerization inhibitors by targeting the colchicine binding site on β-tubulin .

Antimicrobial Activity

In addition to its anticancer properties, EMTHQ has shown promising antimicrobial activity. Studies have indicated that tetrahydroquinoline derivatives possess broad-spectrum antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EMTHQ | E. coli | 32 µg/mL |

| EMTHQ | S. aureus | 16 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of EMTHQ is attributed to its interaction with specific molecular targets. The compound is believed to inhibit tubulin polymerization, which is crucial for cell division in cancer cells. By binding to the colchicine site on β-tubulin, EMTHQ disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of an EMTHQ derivative in a mouse model bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups receiving no treatment or standard chemotherapy agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of tetrahydroquinoline derivatives has shown that modifications at the 3 and 6 positions can enhance biological activity. For example, adding halogen substituents at these positions improved potency against resistant cancer cell lines .

Propriétés

IUPAC Name |

3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-9-6-10-7-11(14-2)4-5-12(10)13-8-9/h4-5,7,9,13H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVGCAOUYAULBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(C=CC(=C2)OC)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.